molecular formula C16H12N4O2 B15195468 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- CAS No. 72012-63-6

5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-

Cat. No.: B15195468
CAS No.: 72012-63-6
M. Wt: 292.29 g/mol
InChI Key: QBJUREIOZGCRQQ-UHFFFAOYSA-N
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Description

5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity, suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on how the compound’s structure influences its activity .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carboxylic acid, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-
  • 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-methyl ester, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-

Uniqueness

The uniqueness of 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- lies in its specific combination of ring systems and functional groups. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

72012-63-6

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

3,5-dioxo-4-phenyl-2,4,6-triazatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-9-carbonitrile

InChI

InChI=1S/C16H12N4O2/c17-8-10-13-11-6-7-12(14(10)13)20-16(22)18(15(21)19(11)20)9-4-2-1-3-5-9/h1-7,10-14H

InChI Key

QBJUREIOZGCRQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N3C4C=CC(N3C2=O)C5C4C5C#N

Origin of Product

United States

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